4-Boc-thiomorpholine-3-carboxylic acid amide

Peptide Synthesis Orthogonal Protection Solid‑Phase Synthesis

Multistep peptide synthesis often suffers from side reactions due to incompatible protecting groups. 4-Boc-thiomorpholine-3-carboxylic acid amide (CAS 1263377-99-6) provides an orthogonal solution. • Orthogonal Protection: Boc protection of the secondary amine enables acid-labile deprotection orthogonal to Fmoc or base-sensitive strategies. • Scaffold Fidelity: The thiomorpholine sulfur confers conformational flexibility and potential for sulfur-specific interactions, unlike generic morpholine analogs. • Enantiopure Access: Compatible with stereoselective polymer-supported methodologies for chiral SAR studies without expensive chiral chromatography.

Molecular Formula C10H18N2O3S
Molecular Weight 246.33 g/mol
Cat. No. B12274528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-thiomorpholine-3-carboxylic acid amide
Molecular FormulaC10H18N2O3S
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCSCC1C(=O)N
InChIInChI=1S/C10H18N2O3S/c1-10(2,3)15-9(14)12-4-5-16-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)
InChIKeyGRCIRSQNWGAMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Boc-thiomorpholine-3-carboxylic acid amide: Product Overview


4-Boc-thiomorpholine-3-carboxylic acid amide (CAS 1263377-99-6; molecular formula C10H18N2O3S; MW 246.33) is a protected heterocyclic amino acid amide comprising a thiomorpholine ring, a tert-butoxycarbonyl (Boc) protecting group at the 4‑position, and a primary amide at the 3‑carboxylic acid position . The Boc group provides orthogonal, acid‑labile protection of the secondary amine, while the thiomorpholine scaffold introduces sulfur‑mediated conformational flexibility and potential for sulfur‑specific interactions [1]. This dual functionality positions the compound as a versatile intermediate in medicinal chemistry and peptide synthesis, where controlled deprotection and subsequent derivatization are required .

1

Orthogonal Boc protection for multistep synthesis

Acid-labile Boc group enables sequential deprotection without interfering with base-sensitive groups, supporting solid-phase peptide workflows.

2

Thiomorpholine scaffold over oxygen analogs

Sulfur-mediated electronic and conformational differences compared to morpholine, relevant for SAR exploration and target engagement studies.

3

High purity (≥98%) for reproducible coupling

Minimizes side products in amide coupling reactions, improving yield consistency across synthetic campaigns.

4-Boc-thiomorpholine-3-carboxylic acid amide: Why Substitution Fails


Interchanging 4‑Boc‑thiomorpholine‑3‑carboxylic acid amide with superficially similar building blocks—such as unprotected thiomorpholine‑3‑carboxamide or Boc‑protected thiomorpholine‑3‑carboxylic acid—compromises orthogonal synthetic control and scaffold‑specific properties. The Boc group on the secondary amine is essential for multistep sequences requiring acid‑labile protection orthogonal to base‑sensitive functionalities [1]; its absence in thiomorpholine‑3‑carboxamide (CAS 103742‑31‑0) forces early‑stage amine exposure, leading to side reactions or requiring additional protection steps . Conversely, the carboxylic acid analog (4‑Boc‑thiomorpholine‑3‑carboxylic acid, CAS 128453‑98‑5) lacks the amide, altering hydrogen‑bonding capacity and coupling efficiency in peptide‑like constructs . Furthermore, substituting the thiomorpholine sulfur with oxygen (morpholine) changes ring electronics and conformational preferences, which can impact target binding in downstream biological applications [2]. The quantitative evidence below substantiates why this specific protected amide scaffold cannot be generically replaced without risking synthetic yield, purity, or biological outcome.

Unprotected thiomorpholine-3-carboxamide (CAS 103742-31-0)

Lacks Boc group; premature amine reactivity may lead to side reactions, requiring extra protection steps and potentially lower overall yield.

4-Boc-thiomorpholine-3-carboxylic acid (CAS 128453-98-5)

Carboxylic acid instead of amide alters hydrogen-bonding capability and coupling efficiency, impacting peptide-like construct assembly.

Morpholine analog (oxygen replacing sulfur)

Different ring electronics and conformation can shift target binding profiles; direct replacement may alter SAR interpretation and metabolic stability.

4-Boc-thiomorpholine-3-carboxylic acid amide: Differentiation from Analogs


Boc Group Orthogonal Deprotection

The presence of the Boc group in 4‑Boc‑thiomorpholine‑3‑carboxylic acid amide confers orthogonal acid‑lability, a feature absent in the unprotected analog thiomorpholine‑3‑carboxamide (CAS 103742‑31‑0). In a representative synthetic workflow, Boc‑protected intermediates undergo clean deprotection with HCl/EtOAc or TFA, whereas the free amine of thiomorpholine‑3‑carboxamide would be prematurely reactive under basic coupling conditions, leading to side reactions and reduced yields [1]. This orthogonal protection is critical for multistep syntheses, as demonstrated in solid‑phase peptide synthesis protocols where Boc and Fmoc strategies are selectively employed .

Boc Orthogonal Deprotection
Class-level inference
Boc group: cleavable under TFA or HCl/EtOAc; stable to bases/nucleophiles. Unprotected analog: free amine reactive under all conditions.

Eliminates need for separate amine protection, simplifying orthogonal synthetic routes.

Qualitative functional advantage; refer to standard peptide coupling protocols.

Peptide Synthesis Orthogonal Protection Solid‑Phase Synthesis

Thiomorpholine vs Morpholine Scaffold Differences

Substitution of the thiomorpholine sulfur with oxygen (morpholine) yields a morpholine‑3‑carboxylic acid amide analog with different physicochemical properties. In a comparative SAR study of biaryl alkyl carboxylic acid derivatives, the morpholine‑containing amide exhibited antischistosomal activity down to 10 µM with no cytotoxicity up to 100 µM, whereas the thiomorpholine analog displayed a distinct activity profile attributable to sulfur‑mediated conformational and electronic differences [1]. Although direct molecular weight and lipophilicity data for the exact 4‑Boc‑protected compounds are not available, the sulfur atom increases molecular weight by approximately 16 g/mol and reduces hydrogen‑bond acceptor strength relative to oxygen, potentially altering membrane permeability and target binding [2].

Thiomorpholine vs Morpholine
Class-level inference
Thiomorpholine (sulfur) vs morpholine (oxygen): distinct activity profiles in antischistosomal SAR; sulfur alters lipophilicity and electronics.

Sulfur may modulate target engagement; not interchangeable for sulfur-dependent SAR.

Direct Boc-protected compound comparison not available; extrapolated from analog series.

Medicinal Chemistry SAR Studies Antischistosomal Activity

High Purity for Reproducible Coupling

Commercially available 4‑Boc‑thiomorpholine‑3‑carboxylic acid amide is supplied with a guaranteed purity of 98% (HPLC), as reported by multiple reputable vendors . In contrast, the unprotected thiomorpholine‑3‑carboxamide (CAS 103742‑31‑0) is often offered at lower purity grades (e.g., 95% or unspecified) due to its increased reactivity and tendency to form byproducts . Higher purity of the Boc‑protected building block minimizes impurities that can interfere with sensitive amide coupling reactions (e.g., EDCI/HOBt‑mediated activations), thereby improving isolated yields of downstream peptides or small molecules [1].

High Purity Reproducibility
Cross-study comparable
98

Reduces purification burden and improves batch consistency in coupling reactions.

Vendor specification; typical competitor purity 95%.

Analytical Chemistry Quality Control Peptide Coupling

Enantiopure Synthesis via Solid-Phase Route

While 4‑Boc‑thiomorpholine‑3‑carboxylic acid amide is typically supplied as a racemate, the underlying thiomorpholine‑3‑carboxylic acid scaffold can be obtained in enantiopure form via stereoselective polymer‑supported synthesis. Králová et al. demonstrated that inclusion of triethylsilane in the cleavage cocktail yields morpholine/thiomorpholine‑3‑carboxylic acids with defined stereochemistry, enabling access to (R)- or (S)-configured building blocks [1]. This is a critical differentiator from unprotected thiomorpholine‑3‑carboxamide, which is not readily amenable to such stereocontrolled solid‑phase routes and may require costly chiral resolution .

Enantiopure Synthesis Route
Supporting evidence
Stereoselective solid-phase protocol using immobilized Fmoc-Cys(Trt)-OH and triethylsilane enables (R)- or (S)-thiomorpholine acids.

Offers a direct entry to chiral thiomorpholine amides without costly resolution.

Applied to Boc-protected scaffold; racemate is standard commercial form.

Chiral Building Blocks Solid‑Phase Synthesis Medicinal Chemistry

4-Boc-thiomorpholine-3-carboxylic acid amide: Key Applications


Thiomorpholine Amides in Solid-Phase Peptide Synthesis

In solid‑phase peptide synthesis (SPPS), 4‑Boc‑thiomorpholine‑3‑carboxylic acid amide serves as an acid‑labile protected building block that can be sequentially coupled and deprotected without interfering with base‑sensitive side‑chain protecting groups. The Boc group is removed under mild acidic conditions (TFA or HCl/EtOAc) after amide bond formation, liberating the secondary amine for further derivatization or chain extension . This orthogonal strategy is not possible with the unprotected thiomorpholine‑3‑carboxamide, which would require additional protection–deprotection steps, increasing synthetic length and reducing overall yield [1].

Scaffold Diversification for Neurological Targets

The thiomorpholine core, featuring a sulfur atom in place of oxygen, confers distinct conformational flexibility and potential for sulfur‑mediated interactions with neurological receptors and enzymes. 4‑Boc‑thiomorpholine‑3‑carboxylic acid amide is employed as a protected intermediate in the synthesis of novel drug candidates targeting neurological disorders . Its sulfur atom can engage in thioether‑like interactions or influence ring pucker, which may enhance binding affinity or selectivity relative to morpholine‑based analogs [2].

Stereoselective Synthesis of Enantiopure Thiomorpholine Amides

Researchers requiring enantiopure thiomorpholine‑3‑carboxamide derivatives can leverage the stereoselective polymer‑supported synthesis methodology developed by Králová et al. [3]. By employing immobilized Fmoc‑Cys(Trt)‑OH and triethylsilane in the cleavage step, (R)- or (S)-configured thiomorpholine‑3‑carboxylic acids are obtained. Subsequent Boc protection and amidation yield the corresponding enantiopure 4‑Boc‑thiomorpholine‑3‑carboxylic acid amide, which can be used directly in chiral SAR studies without the need for expensive chiral chromatography [4].

DPP-IV Inhibitor Lead Optimization

Thiomorpholine‑containing compounds have been evaluated as dipeptidyl peptidase IV (DPP‑IV) inhibitors, with several analogs showing promising in vitro activity and efficacy in mouse oral glucose tolerance tests [5]. 4‑Boc‑thiomorpholine‑3‑carboxylic acid amide provides a convenient, protected entry point for constructing focused libraries of thiomorpholine‑bearing DPP‑IV inhibitors. The Boc group ensures amine protection during library synthesis, and its clean deprotection enables rapid generation of free amine candidates for biological screening .

Application
Selection Property
Validation Focus
Solid-phase peptide synthesis
Orthogonal Boc protection compatibility
Acid-labile deprotection under standard SPPS conditions
Neurological target SAR exploration
Thiomorpholine scaffold electronic/lipophilicity differentiation
Conformational and binding profile comparison vs morpholine analogs
Stereoselective synthesis of chiral amides
Solid-phase stereocontrol pathway
Enantiomeric purity and scalability of the Králová protocol
DPP-IV inhibitor library construction
Protected amine for library synthesis
Clean deprotection enabling high-throughput biological screening

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